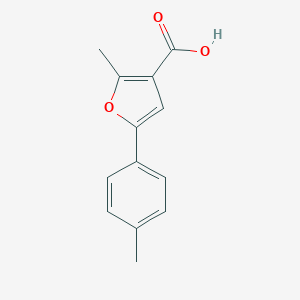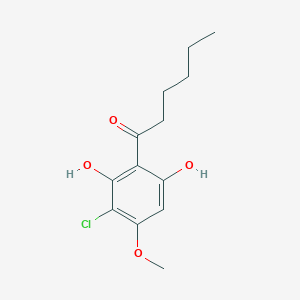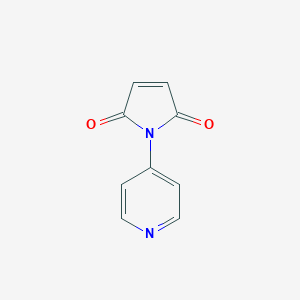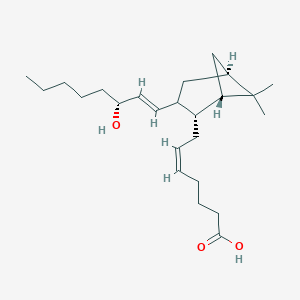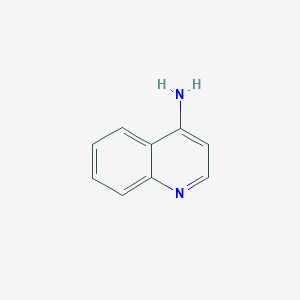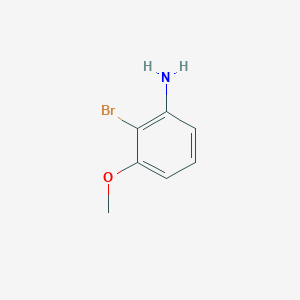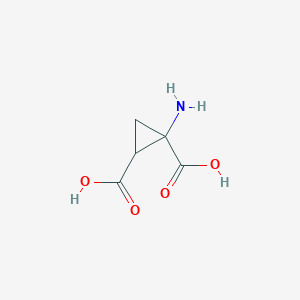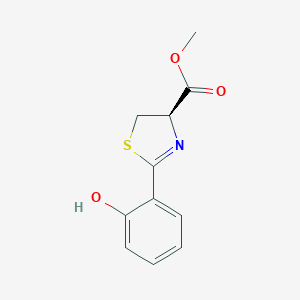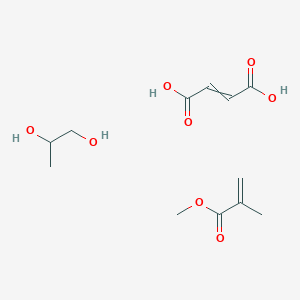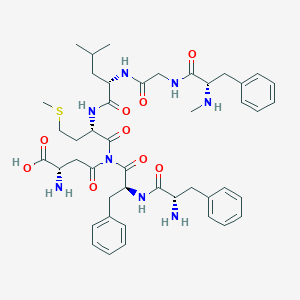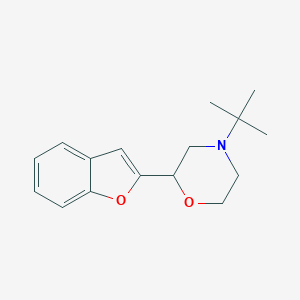
2-(2-Benzofuranyl)-4-tert-butyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzofuranyl)-4-tert-butyl-morpholine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and a morpholine ring, makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions for synthesizing 2-(2-Benzofuranyl)-4-tert-butyl-morpholine may involve the use of catalysts such as zinc chloride (ZnCl2) and reductive desulfurization .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Benzofuranyl)-4-tert-butyl-morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzofuran ring allows for electrophilic aromatic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or ethanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acid derivatives, while reduction reactions may produce benzofuran-2-yl-methanol derivatives .
Scientific Research Applications
2-(2-Benzofuranyl)-4-tert-butyl-morpholine has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-tumor, antibacterial, and anti-viral properties . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
2-(2-Benzofuranyl)-4-tert-butyl-morpholine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. Other similar compounds include psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-tert-butylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)17-8-9-18-15(11-17)14-10-12-6-4-5-7-13(12)19-14/h4-7,10,15H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQAJDYQZJWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601271 |
Source


|
| Record name | 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119491-61-1 |
Source


|
| Record name | 2-(2-Benzofuranyl)-4-(1,1-dimethylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119491-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
